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GUANGZHOU, China — November 19, 2025 — This technical guide provides an in-depth
analysis of the target binding and enzyme inhibition kinetics of leritrelvir (also known as
RAY1216), a potent, orally active inhibitor of the SARS-CoV-2 main protease (Mpro or 3CLpro).
Developed by Guangdong Raynovent Biotech Co., Ltd., leritrelvir has demonstrated
significant antiviral activity against various SARS-CoV-2 variants and has been approved for
COVID-19 treatment in China.[1][2] This document is intended for researchers, scientists, and
drug development professionals, offering a comprehensive overview of leritrelvir's mechanism
of action, supported by quantitative data, detailed experimental protocols, and visual
representations of key processes.

Core Mechanism: Covalent Inhibition of a Key Viral
Enzyme

Leritrelvir is a peptidomimetic inhibitor featuring an a-ketoamide warhead that specifically
targets the catalytic dyad of the SARS-CoV-2 Mpro.[2][3] The Mpro is a cysteine protease
crucial for the cleavage of viral polyproteins, a process essential for viral replication.[4]
Leritrelvir acts as a slow-tight binding inhibitor, forming a covalent bond with the catalytic
cysteine residue (Cys145) in the Mpro active site.[3][5] This covalent modification effectively
inactivates the enzyme, thereby halting viral replication.[3]
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The interaction between leritrelvir and Mpro is characterized by a two-step mechanism: an

initial reversible binding to form an enzyme-inhibitor complex, followed by the formation of a

stable covalent bond.[6] This mechanism contributes to its prolonged inhibitory effect.

Quantitative Analysis of Leritrelvir's Efficacy

The potency and binding characteristics of leritrelvir have been quantified through various

biochemical and cell-based assays. The following tables summarize the key quantitative data,

providing a clear comparison of its inhibitory activity and binding kinetics.

Parameter

Value

Description

Ki

8.6 nM

The inhibition constant,
indicating the binding affinity of
leritrelvir to the SARS-CoV-2
Mpro.[3][5]

Drug-Target Residence Time

104 min

The duration for which
leritrelvir remains bound to the
Mpro, indicating a prolonged
inhibitory effect.[3][5]

IC50 (Vero cells)

36 nM

The half-maximal inhibitory
concentration against the
SARS-CoV-2
BCoV/KOR/KCDCO03/2020

strain in Vero cells.[7]

EC90 (Vero cells)

92 nM

The 90% effective
concentration against the
SARS-CoV-2
BCoV/KOR/KCDCO03/2020

strain in Vero cells.[7]
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SARS-CoV-2 Variant EC90 (nM)
Wild-type 228
Alpha 351
Beta 688
Delta 254
Omicron BA.1 208
Omicron BA.5 363
Omicron XBB.1.9 415

Table 2: Leritrelvir's 90% maximal effective concentration (EC90) against various SARS-CoV-

2 variants in in-vitro pharmacological analyses.[7]

Experimental Protocols

This section details the methodologies employed in the key experiments to determine the

binding and inhibitory characteristics of leritrelvir.

Mpro Enzymatic Activity Assay (FRET-based)

A fluorescence resonance energy transfer (FRET) assay is a standard method to measure the

activity of Mpro and the inhibitory effects of compounds like leritrelvir.

Materials:

Recombinant SARS-CoV-2 Mpro

384-well black, flat-bottom assay plates

FRET substrate (e.g., a quenched peptide containing the Mpro cleavage site)
Assay buffer (e.g., 10 mM Tris, 50 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 8.0)[8]

Leritrelvir (or other test inhibitors) dissolved in DMSO
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e Fluorescence plate reader
Protocol:
o Reagent Preparation:

o Reconstitute lyophilized Mpro in assay buffer to a stock concentration (e.g., 1 mg/mL) and
store in aliquots at -80°C. Dilute to the final working concentration in assay buffer before
use.[2]

o Dissolve the FRET substrate in DMSO to create a stock solution (e.g., 10 mM) and store
at -20°C, protected from light. Dilute to the final working concentration in assay buffer.[2]

o Prepare a serial dilution of leritrelvir in DMSO.
o Assay Procedure:

o Dispense a small volume (e.g., 1 pL) of the serially diluted leritrelvir or DMSO (for
controls) into the wells of the 384-well plate.[2]

o Add the Mpro solution to each well, except for the no-enzyme control wells.[2]

o Pre-incubate the plate at room temperature for a specified time (e.g., 15-30 minutes) to
allow the inhibitor to bind to the enzyme.[2]

o Initiate the enzymatic reaction by adding the FRET substrate solution to all wells.[2]
o Data Acquisition and Analysis:

o Immediately place the plate in a fluorescence plate reader and measure the fluorescence
intensity kinetically at regular intervals (e.g., every 60 seconds) for a defined period (e.g.,
30-60 minutes).[2]

o Calculate the initial velocity of the reaction for each well from the linear portion of the
fluorescence versus time plot.

o Determine the IC50 value by plotting the percentage of inhibition against the logarithm of
the inhibitor concentration and fitting the data to a dose-response curve.
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Cell-Based Antiviral Activity Assay

This assay determines the efficacy of leritrelvir in inhibiting viral replication in a cellular

context.

Materials:

Vero E6 cells (or other susceptible cell lines)

SARS-CoV-2 virus stock (wild-type or variants of concern)

Cell culture medium (e.g., DMEM supplemented with FBS)

Leritrelvir

Reagents for quantifying cell viability (e.g., CellTiter-Glo) or viral load (e.g., RT-gPCR)

Protocol:

Cell Seeding: Seed Vero E6 cells in 96-well plates and incubate until they form a confluent
monolayer.

Compound Treatment: Prepare serial dilutions of leritrelvir in the cell culture medium and
add them to the cells.

Viral Infection: Infect the cells with SARS-CoV-2 at a predetermined multiplicity of infection
(MOI).

Incubation: Incubate the plates for a specified period (e.g., 72 hours) to allow for viral
replication.[3]

Quantification of Antiviral Activity:

o Cytopathic Effect (CPE) Reduction Assay: Visually assess the reduction in virus-induced
cell death in the presence of the inhibitor.

o Cell Viability Assay: Measure cell viability using a reagent like CellTiter-Glo to quantify the
protective effect of the inhibitor.
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o Viral Load Quantification: Measure the viral RNA levels in the supernatant using RT-gPCR
to determine the reduction in viral replication.

o Data Analysis: Calculate the EC50 (half-maximal effective concentration) by plotting the
percentage of viral inhibition against the logarithm of the drug concentration.

Visualizing the Mechanism and Workflow

The following diagrams, generated using the DOT language, illustrate the key pathways and
experimental processes described in this guide.

SARS-CoV-2 Replication Cycle

Viral Polyprotein Cleavage Site . Processes Non-structural Proteins
(ppla/pplab) Main Protease (Mpro) (Replication Machinery) Viral Replication

~~<| Inhibition by Leritrelvir

Binds to =~
(e &l Inactive Mpro-Leritrelvir
Covalent Complex

Click to download full resolution via product page

Diagram 1: Leritrelvir's mechanism of action in inhibiting SARS-CoV-2 replication.
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Diagram 2: Workflow of the FRET-based Mpro inhibition assay.
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Diagram 3: Workflow of the cell-based antiviral activity assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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